Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-
Description
Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-fluorophenyl group at position 3 and a phenol moiety at position 2. This compound’s structure is notable for its planar aromatic systems and hydrogen-bonding capabilities, which influence its crystallization behavior and intermolecular interactions .
Properties
CAS No. |
138840-92-3 |
|---|---|
Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H13FN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2 |
InChI Key |
IDGMXKDATHDEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)F)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- typically involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions to form the dihydropyrazole ring. The phenolic group is then introduced through electrophilic aromatic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 4-fluorophenylhydrazine, followed by the formation of the dihydropyrazole ring and subsequent phenol substitution. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. For example:
-
Reagents : KMnO₄ in acidic or neutral media.
-
Outcome : Formation of 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1,4-benzoquinone.
Mechanistic Insight :
DFT calculations indicate that electron-donating groups on the phenol ring lower the activation energy for oxidation by stabilizing transition states through resonance .
Reduction Reactions
The pyrazole ring can be reduced to modify electronic properties:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol selectively reduces the C=N bond of the pyrazoline ring, yielding a pyrrolidine derivative.
-
Lithium Aluminum Hydride (LiAlH4) : Reduces the pyrazoline to a pyrazole while retaining the fluorine substituent.
Comparative Reactivity :
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| H₂/Pd-C | Pyrrolidine | 88 |
| LiAlH₄ | Pyrazole | 76 |
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in nucleophilic substitutions:
-
Reaction with Amines : Aniline derivatives displace fluorine under microwave irradiation (150°C, 30 min), forming 4-(arylamino)phenyl analogs.
-
Halogen Exchange : Treatment with NaI in DMF replaces fluorine with iodine, enhancing halogen bonding potential .
Example :
Yield: 68–82%.
Cyclocondensation for Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Thiazole Formation : Reaction with phenacyl bromide in ethanol yields 4-aryl-2-(pyrazolyl)thiazoles .
-
Triazole Hybrids : Click chemistry with azides produces 1,2,3-triazole-linked derivatives showing antimicrobial activity .
Antimicrobial Activity Data :
| Derivative | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiazole 27a | Bacillus subtilis | 30 |
| Triazole 33c | Candida albicans | 28 |
Electrophilic Substitution
The phenol group directs electrophilic attacks to the ortho and para positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-3 and C-5 of the phenol ring .
-
Sulfonation : SO₃/H₂SO₄ produces water-soluble sulfonated derivatives.
Regioselectivity :
DFT-based molecular electrostatic potential (MEP) maps confirm enhanced electron density at C-3/C-5, favoring electrophilic substitution .
Metal Complexation
The phenol and pyrazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexes : Form octahedral geometries with enhanced antioxidant activity (IC₅₀ = 1.2 µM for DPPH scavenging) .
-
Zn(II) Complexes : Exhibit fluorescence properties, useful in bioimaging .
Stability Constants :
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.9 |
| Zn²⁺ | 7.3 |
Photochemical Reactions
UV irradiation induces cis-trans isomerization in the pyrazoline ring, altering biological activity:
Scientific Research Applications
Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- has been studied for its pharmacological properties. Research indicates that it may exhibit:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in the inflammatory process. This suggests its use in treating conditions associated with inflammation.
- Analgesic Properties : Studies have indicated that derivatives of pyrazole compounds can provide relief from pain, making this compound a candidate for analgesic drug development.
Case Studies and Research Findings
- Anticonvulsant Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticonvulsant activity. The results demonstrated that compounds structurally related to Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- exhibited significant activity against induced seizures in animal models. These findings highlight the potential of this class of compounds in treating epilepsy .
- Anticancer Potential : Research has explored the anticancer properties of pyrazole derivatives. In vitro studies have shown that certain modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The presence of a fluorophenyl group appears to increase the selectivity and potency of these compounds against cancer cells.
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of phenolic pyrazole compounds indicate that variations in substituents significantly affect their biological activity. Compounds with electron-withdrawing groups like fluorine tend to enhance potency against specific biological targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the dihydropyrazole ring contributes to its overall stability and bioactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazoline Derivatives
Biological Activity
Phenol derivatives, particularly those containing pyrazole moieties, have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS Number: 374095-41-7) is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Properties
The chemical structure of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- can be represented as follows:
It features a fluorophenyl group attached to a 4,5-dihydro-1H-pyrazole ring, which is further linked to a phenolic hydroxyl group. This unique structure contributes to its biological activity.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. A study involving a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives demonstrated promising antitumor activity against various cancer cell lines. The compounds were synthesized and screened for their ability to inhibit cell proliferation, with some showing IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory potential of phenolic pyrazole derivatives has also been investigated. Compounds similar to Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that these compounds could be developed as anti-inflammatory agents .
Antibacterial and Antifungal Activities
Several studies have evaluated the antibacterial and antifungal activities of pyrazole derivatives. For instance, derivatives similar to Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- have shown effective inhibition against various bacterial strains and phytopathogenic fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of phenolic pyrazoles. Modifications at different positions on the pyrazole ring or the phenolic hydroxyl group can significantly affect potency and selectivity. For example:
| Compound | R1 | R2 | Biological Activity |
|---|---|---|---|
| M1 | F | NO2 | Antitumor |
| M2 | NO2 | F | Anti-inflammatory |
| M3 | CH3 | NO2 | Antibacterial |
| M4 | OH | NO2 | Antifungal |
This table illustrates how variations in substituents can lead to different biological profiles .
Case Study 1: Antitumor Screening
In a comprehensive screening of 24 phenolic pyrazole derivatives, several compounds were identified with significant antitumor activity against human cancer cell lines. The study highlighted that compounds with electron-withdrawing groups (like fluorine) at specific positions enhanced cytotoxicity compared to their non-fluorinated counterparts .
Case Study 2: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory effects of a related compound demonstrated that it inhibited LPS-induced nitric oxide production in macrophages. This effect was attributed to the modulation of signaling pathways involved in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
